4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

Antimicrobial Biodefense Broad-spectrum

Researchers screening against NIAID priority pathogens often find that generic benzenesulfonamide analogs lose critical activity against Gram-negative bacteria like Brucella and Yersinia. This compound solves that problem as the only scaffold in its comparator set with confirmed broad-spectrum inhibition against all four CDC Category A & B biodefense agents. - 92% synthetic yield from inexpensive precursors, enabling cost-effective multi-gram library production. - High-resolution crystal structure (R factor 3.4%) available for structure-based drug design and fragment-based screening. - Distinct, near-orthogonal ring conformation validated by X-ray crystallography, differentiating it from planar sulfonamide pharmacophores.

Molecular Formula C12H8Cl3NO2S
Molecular Weight 336.6 g/mol
Cat. No. B5512655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Molecular FormulaC12H8Cl3NO2S
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C12H8Cl3NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H
InChIKeyYTACCJMZGUDUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide: Antimicrobial and Biochemical Overview


4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (CAS 329937-55-5) is a trichlorinated benzenesulfonanilide with a molecular weight of 336.6 g/mol and a computed XLogP3 of 4.6 [1]. The crystal structure confirms a near‑orthogonal geometry between its two aromatic rings (dihedral angle 87.9°) [2], a conformational feature that distinguishes it from planar sulfonamide pharmacophores. Originally identified as a broad‑spectrum antibacterial hit against CDC Category A and B biodefense pathogens in the MyriaScreen diversity collection [3], the compound serves as a versatile scaffold for structure‑activity relationship (SAR) studies and as a synthetic intermediate accessible in 92% yield from inexpensive starting materials [4].

Why Structural Analogs Cannot Be Interchanged


Within the benzenesulfonanilide class, minor changes to the halogen substitution pattern drastically alter antimicrobial breadth. A systematic comparison of six benzenesulfonamides from the MyriaScreen library revealed that only the target compound inhibited all four biodefense pathogens (Bacillus anthracis, Yersinia pestis, Francisella tularensis, and Brucella abortus) [1]. Analogs bearing 4‑methoxy, 3‑chloro‑4‑methyl, or 3‑chloro‑4‑fluoro substituents lost activity against Y. pestis and/or B. abortus entirely, demonstrating that the specific 4‑chloro/3,5‑dichloro substitution is critical for retaining broad‑spectrum inhibitory capacity. Consequently, substituting a generic benzenesulfonamide or a closely related analog without verifying this specific substitution pattern risks forfeiting the multi‑pathogen coverage that defines the compound's procurement value.

Quantitative Differentiation Evidence


Broad-Spectrum Biodefense Pathogen Inhibition

In a controlled screening against four NIAID Category A and B priority pathogens, the target compound exhibited broader inhibitory coverage than five structurally similar benzenesulfonamides tested under identical conditions [1]. It was the only analog to inhibit all four strains with MIC values ≤16 μg/mL, whereas every comparator failed against at least one pathogen.

Antimicrobial Biodefense Broad-spectrum

Near-Orthogonal Aromatic Ring Geometry

Single-crystal X-ray diffraction analysis reveals a dihedral angle of 87.9 (1)° between the 4-chlorophenylsulfonyl and 3,5-dichlorophenyl rings, with a C–S–N–C torsion angle of 77.8 (2)° [1]. This near‑orthogonal arrangement is distinct from the more planar conformations observed in many unsubstituted or mono‑substituted benzenesulfonamides, which typically exhibit smaller inter‑ring angles that favor different hydrogen‑bonding networks.

Structural Biology Crystallography Drug Design

High-Yield Synthetic Accessibility

The compound is synthesized via condensation of 4‑chlorobenzenesulfonyl chloride with 3,5‑dichloroaniline in pyridine, affording the product in 92% yield [1]. This one‑step procedure contrasts with more elaborate routes required for analogs bearing trifluoromethyl or heteroaryl substituents, which often necessitate multi‑step sequences with lower overall yields.

Synthetic Chemistry Process Chemistry Procurement

Unique Activity Against Brucella abortus

Among six benzenesulfonamides screened for antimicrobial activity, the target compound was the only member to inhibit Brucella abortus 2308 at a measurable MIC (8 μg/mL) [1]. All five comparators displayed either no activity (NA) at ≤16 μg/mL or borderline inhibition (≥16 μg/mL). This suggests that the 4‑chloro/3,5‑dichloro substitution enables access to a vulnerable target or uptake pathway in Brucella that is inaccessible to closely related sulfonamides.

Brucella Intracellular pathogen Antimicrobial screening

Preferred Application Scenarios


Biodefense Antibacterial Screening Cascade Starter

Procurement of this compound is warranted when establishing a primary screening cascade against biothreat agents. As demonstrated by the MyriaScreen study, it is the only benzenesulfonamide in its comparator set that inhibits all four tested NIAID priority pathogens (B. anthracis, Y. pestis, F. tularensis, B. abortus) [1]. Researchers requiring a single non‑proprietary scaffold with broad‑spectrum baseline activity should prioritize this compound over analogs that lack Brucella or Yersinia coverage.

Structure-Guided Lead Optimization

The availability of a high‑resolution single‑crystal X‑ray structure (triclinic, P‾1, R factor 3.4%) [1] makes this compound an ideal starting point for fragment‑based or structure‑based drug design programs. The near‑orthogonal ring geometry provides a rigid reference conformation for docking studies, enabling computational chemists to rationally modify the scaffold while preserving the structural features associated with its unique antimicrobial breadth.

Scalable Intermediate for Sulfonamide Library Synthesis

With a reported one‑step, 92%‑yield synthesis from 4‑chlorobenzenesulfonyl chloride and 3,5‑dichloroaniline [1], this compound is well‑suited as a bulk intermediate for building focused sulfonamide libraries. Procurement managers can rely on this efficient route to generate multi‑gram quantities for parallel derivatization, circumventing the multi‑step protocols and variable yields associated with many trifluoromethyl‑ or heteroaryl‑substituted sulfonamide analogs.

Mode-of-Action Studies on Intracellular Pathogens

Because this compound uniquely retains activity against Brucella abortus among structurally similar benzenesulfonamides [1], it is the logical choice for laboratories investigating divergent mechanisms of action or resistance pathways in Gram‑negative intracellular bacteria. Its differential inhibition profile can serve as a chemical probe to identify Brucella‑specific targets that are refractory to other members of the benzenesulfonamide class.

Quote Request

Request a Quote for 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.